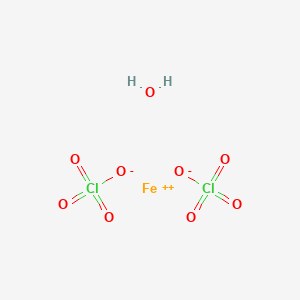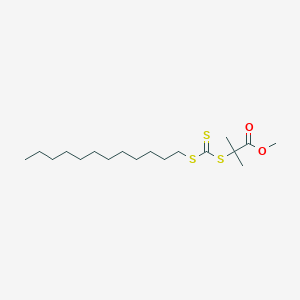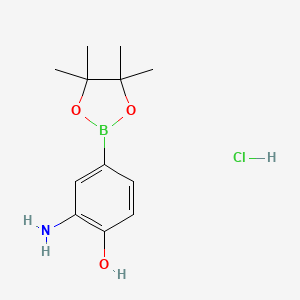
Iron(II) perchlorate x hydrate (x~6), Reagent Grade
Vue d'ensemble
Description
Iron(II) perchlorate x hydrate (x~6), Reagent Grade, is an inorganic salt composed of iron, perchlorate and water molecules. It is a colorless crystalline solid that is used as a reagent in various laboratory applications. This compound has a variety of uses in the scientific research field, such as in the synthesis of organic compounds, as an oxidizing agent, and in the preparation of catalysts. It also has a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Source of Ferrous Ions
Iron(II) perchlorate can be used as a source of ferrous ions for the Fenton oxidation . This is a common application in organic chemistry.
Catalyst for Fullerene-fused Lactones Synthesis
It can be used as a catalyst for the synthesis of fullerene-fused lactones . These compounds have potential applications in the field of materials science and nanotechnology.
Catalyst for α-Carbonyl Furans Synthesis
Iron(II) perchlorate hydrate can act as a catalyst for the synthesis of α-Carbonyl furans via one-pot cyclization . These furans are important in the synthesis of a variety of organic compounds.
Catalyst for Fullerodioxolanes Synthesis
This compound can also catalyze the synthesis of fullerodioxolanes via heterocyclization . Fullerodioxolanes are a type of fullerene derivative with potential applications in materials science.
Catalyst for Dialylated Indoles Synthesis
Iron(II) perchlorate hydrate can be used to catalyze the synthesis of dialylated indoles via double alkylation . Indoles are a class of organic compounds that are widely used in the pharmaceutical industry.
Catalyst for Aryl Esters Synthesis
This compound can be used as a catalyst for the synthesis of aryl esters via oxidative esterification . Aryl esters are commonly used in the production of polymers, resins, and plasticizers.
Chemical Actinometer
Iron(II) perchlorate hydrate can be used as a chemical actinometer based on the photolysis of ferrioxalate in the presence of polyoxometalate in aqueous solution . Actinometers are devices used to measure the intensity of radiant energy.
Oxidant for Conducting Polymer Nanoparticles Synthesis
Lastly, it can be used as an oxidant for conducting polymer nanoparticles synthesized in ionic liquid by chemical polymerization . These nanoparticles have potential applications in the field of electronics and materials science.
Mécanisme D'action
Target of Action
Iron(II) perchlorate hydrate primarily targets the respiratory system . It is an oxidizing agent , which means it can accept electrons from other substances in a chemical reaction .
Mode of Action
As an oxidizing agent, Iron(II) perchlorate hydrate can cause oxidation reactions, leading to changes in the chemical structures of the substances it interacts with . In solution, it slowly oxidizes in air to iron(III) oxyhydroxide .
Pharmacokinetics
Given its chemical properties, it is soluble in alcohol and water , which could influence its absorption and distribution in a biological system.
Result of Action
The molecular and cellular effects of Iron(II) perchlorate hydrate’s action largely depend on the specific context of its use. As an oxidizing agent, it can cause oxidation reactions that lead to changes in the chemical structures of the substances it interacts with .
Action Environment
The action, efficacy, and stability of Iron(II) perchlorate hydrate can be influenced by various environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the air, which can affect its stability. It also slowly oxidizes in air to iron(III) oxyhydroxide , which can influence its efficacy over time.
Propriétés
IUPAC Name |
iron(2+);diperchlorate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Fe.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDJGQJHHCBZJZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336776 | |
| Record name | Iron(II) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(II) perchlorate hydrate | |
CAS RN |
335159-18-7 | |
| Record name | Iron(II) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron diperchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)
![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)
![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)


![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)



